molecular formula C6H11N3 B6202676 N-ethyl-1-methyl-1H-pyrazol-3-amine CAS No. 1182954-57-9

N-ethyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B6202676
CAS No.: 1182954-57-9
M. Wt: 125.2
InChI Key:
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Description

N-ethyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the ethyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-ethyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .

Properties

CAS No.

1182954-57-9

Molecular Formula

C6H11N3

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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